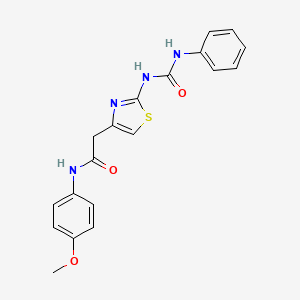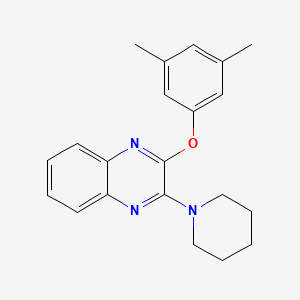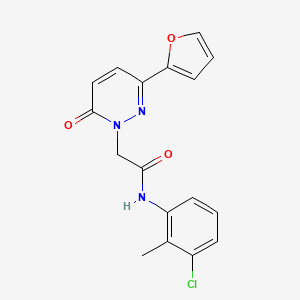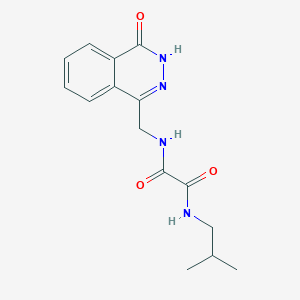![molecular formula C22H15Cl2N5O2S B11279981 7-chloro-N-(4-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11279981.png)
7-chloro-N-(4-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(BENZENESULFONYL)-7-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, along with benzenesulfonyl and chlorophenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic substitution reaction of a triazoloquinazoline intermediate with various aryl amines . The starting material, often a methylthio-substituted triazoloquinazoline, is synthesized from anthranilic acid . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and chlorophenyl positions.
Cyclization: The triazole ring can participate in cyclization reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazoloquinazolines .
Wissenschaftliche Forschungsanwendungen
3-(BENZENESULFONYL)-7-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has shown promising applications in several fields:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-(BENZENESULFONYL)-7-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. For instance, its anti-HIV activity is attributed to its ability to inhibit viral replication by targeting viral enzymes . The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes . The exact molecular pathways involved may vary depending on the specific biological target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(BENZENESULFONYL)-7-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines such as:
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties
Eigenschaften
Molekularformel |
C22H15Cl2N5O2S |
|---|---|
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-7-chloro-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C22H15Cl2N5O2S/c23-15-8-6-14(7-9-15)13-25-20-18-12-16(24)10-11-19(18)29-21(26-20)22(27-28-29)32(30,31)17-4-2-1-3-5-17/h1-12H,13H2,(H,25,26) |
InChI-Schlüssel |
IFTKCALOLXVVTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethoxy)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11279911.png)
![N-(4-cyanophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11279914.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11279920.png)
![2-{2-[(3-methylbutyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11279925.png)

![N-{2-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11279946.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279949.png)
![2-({4-[(3-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B11279953.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11279957.png)

![N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11279970.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B11279973.png)


